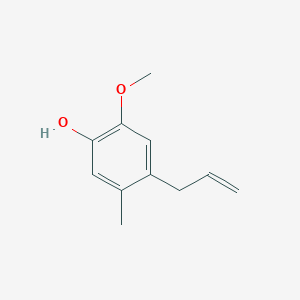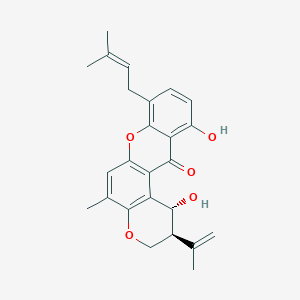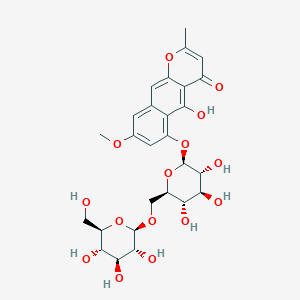
Rubrofusarin gentiobioside
描述
红霉素-6-O-β-D-芸香糖苷 是一种从决明子 中分离出来的天然化合物它属于糖苷类,分子式为 C27H32O15 ,分子量约为 596.53 g/mol 。该化合物具有清除自由基活性,使其在各种科学领域中具有重要意义。
作用机制
红霉素芸香糖苷发挥作用的确切机制仍是一个活跃的研究领域。它可能涉及与氧化应激和炎症相关的分子靶点和信号通路的相互作用。
生化分析
Biochemical Properties
Rubrofusarin gentiobioside plays a significant role in biochemical reactions, particularly as an antioxidant. It interacts with enzymes such as protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A). This compound inhibits PTP1B, which is involved in the regulation of insulin signaling pathways, and hMAO-A, which is associated with the breakdown of neurotransmitters . These interactions suggest that this compound may have potential therapeutic applications in managing diabetes and depression.
Cellular Effects
This compound has been shown to influence various cellular processes. It exhibits hepatoprotective effects by activating the Nrf2-mediated HO-1 pathway and modulating the MAPK signaling pathway . This compound also enhances glucose uptake in insulin-resistant HepG2 cells and decreases the expression of glucose-6-phosphatase and phosphoenol pyruvate carboxykinase, key enzymes in gluconeogenesis . Additionally, this compound inhibits lipid accumulation and weight gain by regulating the AMPK/mTOR signaling pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a mixed-competitive inhibitor of PTP1B and hMAO-A, reducing their activity . The compound also increases the expression of phosphorylated protein kinase B (p-Akt) and phosphorylated insulin receptor substrate-1 (p-IRS1), while decreasing the expression of glucose-6-phosphatase and phosphoenol pyruvate carboxykinase . These molecular interactions contribute to its potential therapeutic effects in managing metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that it maintains its radical scavenging activity and antioxidant properties during prolonged exposure . Additionally, this compound has been observed to inhibit lipid accumulation and weight gain in high-fat diet-induced obese mice over extended periods . These findings suggest that this compound remains effective and stable in various experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit hepatoprotective and anti-adipogenic effects without significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions . These findings highlight the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the regulation of glucose metabolism and lipid accumulation. It interacts with enzymes such as protein tyrosine phosphatase 1B and human monoamine oxidase A, influencing metabolic flux and metabolite levels . Additionally, this compound has been shown to modulate the AMPK/mTOR signaling pathway, which plays a crucial role in cellular energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to increase glucose uptake in insulin-resistant HepG2 cells, suggesting its involvement in glucose transport mechanisms . Additionally, this compound’s distribution within tissues may be influenced by its interactions with various cellular components and transporters.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It has been proposed that this compound is part of an extracellular enzyme complex responsible for converting rubrofusarin into aurofusarin . This localization may be directed by specific targeting signals or post-translational modifications that guide the compound to specific compartments or organelles within the cell.
准备方法
a. 从决明子中分离
红霉素芸香糖苷是通过从决明子 中分离获得的。提取过程涉及纯化和表征,以获得高纯度的化合物。
化学反应分析
红霉素芸香糖苷会发生各种化学反应,包括:
氧化: 在特定条件下,它可以被氧化。
还原: 还原反应可能导致形成不同的衍生物。
取代: 该化合物可以与适当的试剂参与取代反应。
这些反应中常用的试剂包括氧化剂(例如,高锰酸钾),还原剂(例如,硼氢化钠)和酸/碱催化剂。形成的主要产物取决于反应条件和存在的取代基。
科学研究应用
红霉素芸香糖苷在科学研究中有多种应用:
抗氧化活性: 由于其清除自由基的特性,它被研究用于预防氧化应激相关疾病。
糖尿病研究: 该化合物抑制晚期糖基化终产物 (AGEs) 形成的能力使其在糖尿病研究中具有重要意义。
药理学: 研究人员正在探索其对细胞通路的影响和潜在的治疗应用。
相似化合物的比较
虽然红霉素芸香糖苷在结构和性质上是独一无二的,但它与其他天然化合物具有相似性,例如:
红霉素: 一种相关的化合物,不含芸香糖苷部分。
其他糖苷: 在各种植物来源中发现的类似糖苷。
属性
IUPAC Name |
5-hydroxy-8-methoxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O15/c1-9-3-12(29)18-13(39-9)5-10-4-11(37-2)6-14(17(10)21(18)32)40-27-25(36)23(34)20(31)16(42-27)8-38-26-24(35)22(33)19(30)15(7-28)41-26/h3-6,15-16,19-20,22-28,30-36H,7-8H2,1-2H3/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBJMBHKGBDCPN-IJTBWITGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310928 | |
| Record name | Rubrofusarin gentiobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24577-90-0 | |
| Record name | Rubrofusarin gentiobioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24577-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubrofusarin gentiobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of Rubrofusarin Gentiobioside?
A1: this compound is primarily isolated from the seeds of Cassia tora (also known as Senna obtusifolia), a plant commonly used in Traditional Chinese Medicine. [, ]
Q2: What analytical methods are commonly used to identify and quantify this compound?
A2: High-performance liquid chromatography (HPLC) is widely employed for the determination of this compound content in plant material and pharmaceutical preparations. Various HPLC methods have been developed, often utilizing UV detection at a wavelength of 278 nm. [, , ] Researchers have also used UPLC/DAD/MS for identification. []
Q3: Has this compound demonstrated any biological activities?
A3: While this compound itself has been less studied for its bioactivity, its aglycone, Rubrofusarin, along with other compounds from Cassia tora seeds, has shown radical scavenging properties. [] Additionally, a related compound, aurantio-obtusin, also found in Cassia seeds, exhibits neuroprotective effects potentially linked to its vasopressin V1A receptor antagonist activity. []
Q4: Are there methods to enhance the extraction of this compound from plant material?
A4: Yes, studies have explored the use of cyclodextrin-assisted extraction to improve the extraction efficiency of this compound and other active compounds from Cassia seeds. This method not only increases extraction yields but also enhances the stability and dissolution rates of the extracted compounds. []
Q5: What is the known structural information about this compound?
A5: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they indicate it is a phenolic glycoside. Its structure comprises the aglycone Rubrofusarin linked to a gentiobiose disaccharide (two glucose units). [] Further structural details can be found in literature focusing on its isolation and characterization.
Q6: Are there any known applications of this compound in pharmaceutical formulations?
A6: While the provided abstracts primarily focus on analytical methods and preliminary bioactivity, this compound is a component of Cassia seed extracts, which have a history of use in traditional medicine. [] Further research is needed to explore its potential therapeutic applications and formulate it into suitable dosage forms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



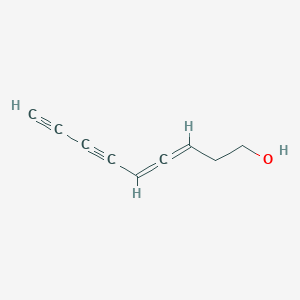
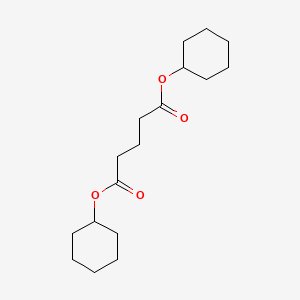
![(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine](/img/structure/B1255140.png)
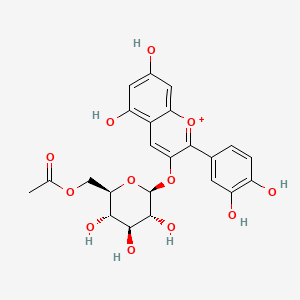
![5-chlorospiro[indole-3,2'-[1,3]oxathiolan]-2(1H)-one](/img/structure/B1255145.png)
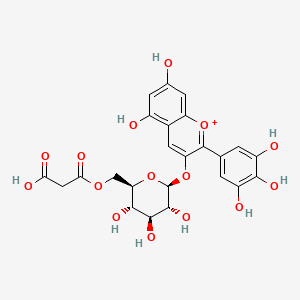
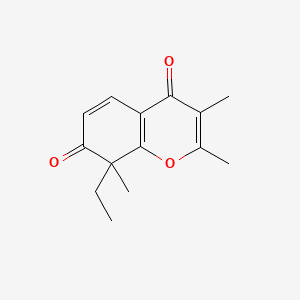

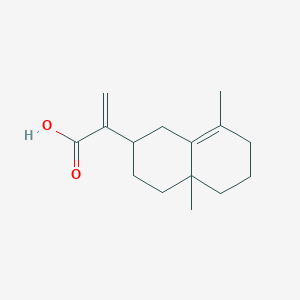
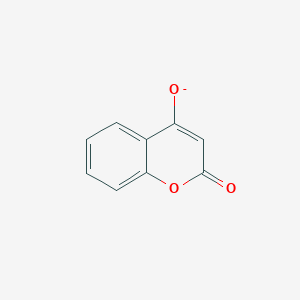
![2-[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-[(E)-octadec-9-enoyl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1255157.png)
